molecular formula C12H23NO4S B13975756 Tert-butyl trans-4-(methylsulfonyl)cyclohexylcarbamate

Tert-butyl trans-4-(methylsulfonyl)cyclohexylcarbamate

Cat. No.: B13975756
M. Wt: 277.38 g/mol
InChI Key: CCPMNBYGHYLYJJ-UHFFFAOYSA-N
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Description

N-[trans-4-(methylsulfonyl)cyclohexyl]carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[trans-4-(methylsulfonyl)cyclohexyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of trans-4-(methylsulfonyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a specific range to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process begins with the preparation of trans-4-(methylsulfonyl)cyclohexylamine, followed by its reaction with tert-butyl chloroformate. The reaction mixture is then subjected to purification steps, such as distillation or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[trans-4-(methylsulfonyl)cyclohexyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[trans-4-(methylsulfonyl)cyclohexyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[trans-4-(methylsulfonyl)cyclohexyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanamine, 4-(methylsulfonyl)-, trans-
  • N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)acetamide

Uniqueness

N-[trans-4-(methylsulfonyl)cyclohexyl]carbamic acid 1,1-dimethylethyl ester stands out due to its unique combination of stability and reactivity

Properties

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

IUPAC Name

tert-butyl N-(4-methylsulfonylcyclohexyl)carbamate

InChI

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)

InChI Key

CCPMNBYGHYLYJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)C

Origin of Product

United States

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